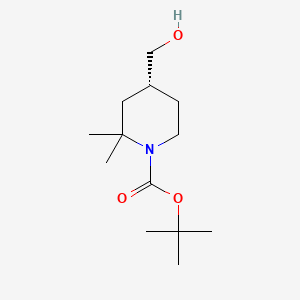![molecular formula C7H4ClNO B13914278 6-Chlorofuro[3,2-c]pyridine CAS No. 193624-90-7](/img/structure/B13914278.png)
6-Chlorofuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorofuro[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the sixth position of the furan ring. Its molecular formula is C7H4ClNO, and it has a molecular weight of 153.57 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted furo[3,2-c]pyridines with various functional groups.
Oxidation Reactions: Oxidized derivatives such as furo[3,2-c]pyridine oxides.
Reduction Reactions: Hydrogenated furo[3,2-c]pyridine derivatives.
Applications De Recherche Scientifique
6-Chlorofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 6-Chlorofuro[3,2-c]pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Comparison: 6-Chlorofuro[3,2-c]pyridine is unique due to its fused furan-pyridine ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Propriétés
IUPAC Name |
6-chlorofuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWBHZEECWDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
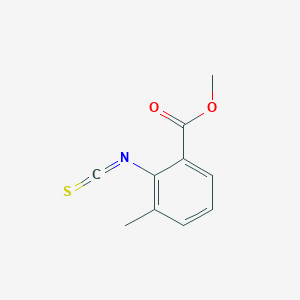
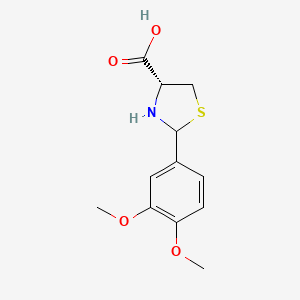
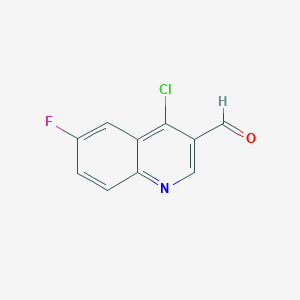
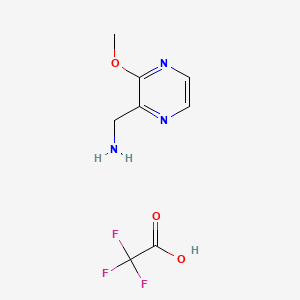
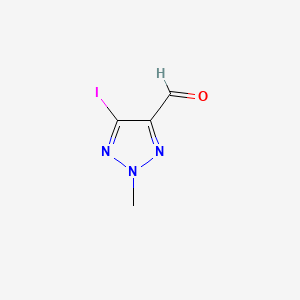
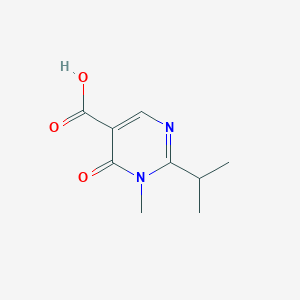
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)

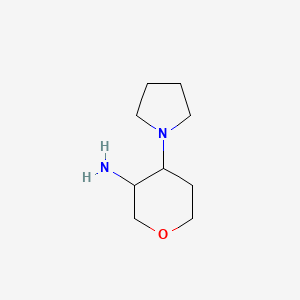
![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)

![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
